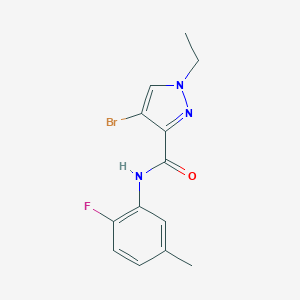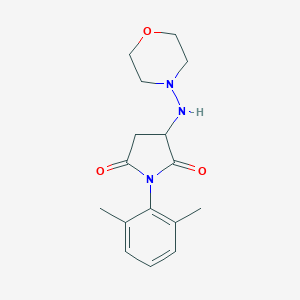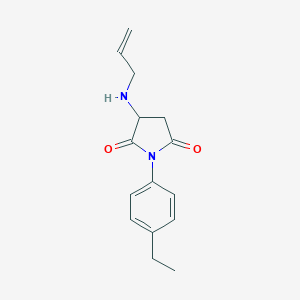![molecular formula C26H26FNO5 B280221 Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)
Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a synthetic compound with potential applications in scientific research. This compound is also known as MK-912 or L-760,735 and belongs to the class of quinolone carboxylic acid derivatives.
作用機序
MK-912 acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in a decrease in the activity of the receptor, which in turn leads to a decrease in the release of neurotransmitters such as glutamate. The modulation of neurotransmitter release by MK-912 is believed to be due to its ability to inhibit the activity of voltage-gated calcium channels.
Biochemical and Physiological Effects:
Studies have shown that MK-912 can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. This modulation can lead to changes in behavior and cognitive function. MK-912 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of using MK-912 in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor modulation on behavior and cognitive function. However, a limitation of using MK-912 is its potential off-target effects on other receptors and ion channels.
将来の方向性
For research on MK-912 include studying its effects on different animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more selective NMDA receptor antagonists may lead to the discovery of new therapeutic targets for the treatment of neurological disorders.
合成法
The synthesis of Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves the reaction of 4-[(4-fluorophenoxy)methyl]-3-methoxybenzaldehyde with 2-methyl-5-nitro-1,4,5,6,7,8-hexahydroquinoline in the presence of a base. The resulting intermediate is then reduced with a reducing agent to yield the final product.
科学的研究の応用
Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. Studies have also shown that MK-912 can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
特性
分子式 |
C26H26FNO5 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
methyl 4-[4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26FNO5/c1-15-23(26(30)32-3)24(25-20(28-15)5-4-6-21(25)29)16-7-8-17(22(13-16)31-2)14-33-19-11-9-18(27)10-12-19/h7-13,24,28H,4-6,14H2,1-3H3 |
InChIキー |
IINKCHTXXXOIRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)COC4=CC=C(C=C4)F)OC)C(=O)OC |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)COC4=CC=C(C=C4)F)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)

![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)


![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
